Hydron;pyridine;tribromide
Description
Hydron; pyridine; tribromide, chemically recognized as pyridinium tribromide (C₅H₆Br₃N⁻, MW 319.82), is a brominating agent widely employed in organic synthesis . It exists as a stable, crystalline solid, often utilized for its controlled reactivity and selectivity in electrophilic bromination reactions. This compound is formed by the reaction of pyridine with hydrobromic acid (HBr) and bromine (Br₂), yielding a reagent soluble in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane .
Pyridinium tribromide is particularly valued for its ability to brominate aromatic and heteroaromatic substrates without inducing over-bromination or side reactions. For example, it selectively brominates 4-nitroaniline at the ortho position in THF/HCl, achieving an 89% yield . In chlorin macrocycles, it enables regioselective bromination at position-20, avoiding vinylic sites, even in the presence of electron-donating or withdrawing groups . Its mild reactivity contrasts with harsher bromination agents like molecular bromine (Br₂), making it suitable for sensitive substrates.
Properties
IUPAC Name |
hydron;pyridine;tribromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPATUOFYXSBHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C1=CC=NC=C1.[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinium tribromide belongs to a broader class of brominating agents, each with distinct reactivity, selectivity, and applications. Below is a detailed comparison with key analogues:
Boron Tribromide (BBr₃)
- Formula : BBr₃
- Molecular Weight : 250.57 g/mol
- Key Uses : Demethylation of ethers, cleavage of methyl esters, and catalyst in alkylation reactions.
- Reactivity : Highly reactive with moisture, requiring anhydrous conditions.
- Example : Demethylates fluoroethoxy analogues (e.g., converting 19e to alcohol 25) in syntheses of vesicular acetylcholine ligands .
- Comparison : Unlike pyridinium tribromide, BBr₃ is unsuitable for aromatic bromination but excels in deprotecting oxygen-containing functional groups .
Phosphorus Tribromide (PBr₃)
- Formula : PBr₃
- Molecular Weight : 270.69 g/mol
- Key Uses : Conversion of alcohols to alkyl bromides, hydroxy group activation.
- Reactivity : Aggressive toward protic solvents; generates HBr as a byproduct.
- Example : Converts hydroxyl groups in pyridinium N-oxides to alkyl bromides (e.g., 181 in cyclostellettamine synthesis) .
- Comparison : PBr₃ is ideal for aliphatic systems but lacks the regioselectivity of pyridinium tribromide in aromatic substrates .
N-Bromosuccinimide (NBS)
- Formula: C₄H₄BrNO₂
- Molecular Weight : 177.98 g/mol
- Key Uses : Allylic and benzylic bromination, radical-initiated reactions.
- Reactivity : Requires light or peroxides for radical pathways.
- Example : Brominates chlorins at position-20 with pyridine as a catalyst, yielding comparable selectivity to pyridinium tribromide .
- Comparison: NBS is less soluble in nonpolar solvents but offers complementary selectivity in allylic systems .
Gold Tribromide (AuBr₃)
- Formula : (AuBr₃)₂ (dimeric form)
- Molecular Weight : 568.68 g/mol (dimer)
- Key Uses : Coordination chemistry, Grignard reagent synthesis.
- Reactivity: Nearly insoluble in ether; forms sparingly soluble coordination complexes with pyridine or quinoline .
- Example : Reacts with Grignard reagents to synthesize diethyl gold bromide, albeit in low yields .
- Comparison : Unlike pyridinium tribromide, AuBr₃ is primarily used in metal-organic frameworks rather than organic bromination .
Comparative Data Table
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